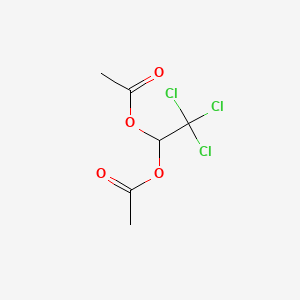
2,2,2-Trichloroethane-1,1-diyl Diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethane-1,1-diyl Diacetate is an organic compound with the molecular formula C6H7Cl3O4 It is a derivative of 2,2,2-trichloroethane, where the hydrogen atoms on the carbon atoms are replaced by acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethane-1,1-diyl Diacetate can be synthesized through the acetylation of 2,2,2-trichloroethane-1,1-diol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of the diol to the diacetate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetylation processes. The reaction is conducted in a reactor where 2,2,2-trichloroethane-1,1-diol is mixed with acetic anhydride and a catalyst. The mixture is heated to a specific temperature to facilitate the reaction, and the product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethane-1,1-diyl Diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2,2,2-trichloroethane-1,1-diol and acetic acid.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate groups.
Major Products Formed
Hydrolysis: 2,2,2-Trichloroethane-1,1-diol and acetic acid.
Reduction: Dichloroethane or monochloroethane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethane-1,1-diyl Diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethane-1,1-diyl Diacetate involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. Additionally, the trichloro group can interact with cellular components, potentially leading to changes in cellular function and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethane-1,1-diol: A precursor to the diacetate, with similar chemical properties but different reactivity.
2,2,2-Trichloroethane-1,1-diyl Dibromide: Another derivative of 2,2,2-trichloroethane, with bromine atoms instead of acetate groups.
2,2,2-Trichloroethane-1,1-diyl Dimethyl Ether: A compound with ether groups instead of acetate groups.
Uniqueness
2,2,2-Trichloroethane-1,1-diyl Diacetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of acetate groups makes it more reactive in hydrolysis and substitution reactions compared to its diol and dibromide counterparts.
Eigenschaften
Molekularformel |
C6H7Cl3O4 |
|---|---|
Molekulargewicht |
249.5 g/mol |
IUPAC-Name |
(1-acetyloxy-2,2,2-trichloroethyl) acetate |
InChI |
InChI=1S/C6H7Cl3O4/c1-3(10)12-5(6(7,8)9)13-4(2)11/h5H,1-2H3 |
InChI-Schlüssel |
IWIWETTVPPKULN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C(Cl)(Cl)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



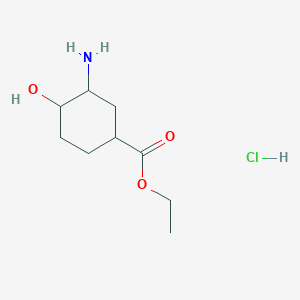
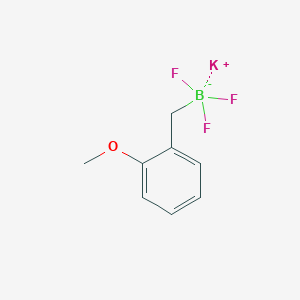
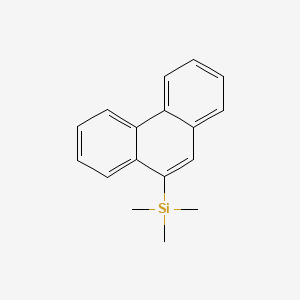
![2,4-Dichloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B15336762.png)
![2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B15336773.png)
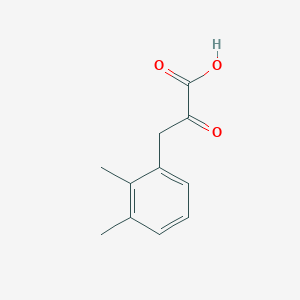
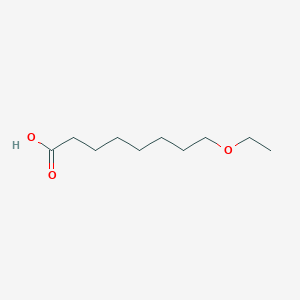
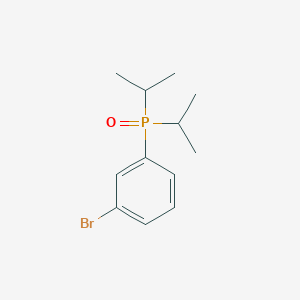

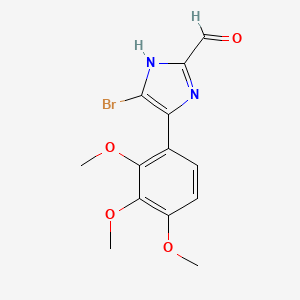
![1-Boc-3-[4-[(tert-butyldimethylsilyl)oxy]-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B15336802.png)
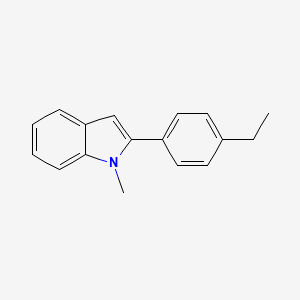
![6-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15336811.png)
